Home > Products > Screening Compounds P125296 > (3R)-Treprostinil
(3R)-Treprostinil -

(3R)-Treprostinil

Catalog Number: EVT-15425709
CAS Number:
Molecular Formula: C23H34O5
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of treprostinil has evolved over the years, with recent advancements focusing on improving yield and efficiency. A notable method involves using a plug flow reactor for key reactions such as the Claisen rearrangement and the Pauson–Khand reaction .

  1. Claisen Rearrangement: This step is performed under scaled flow conditions, significantly enhancing yields compared to previous methods.
  2. Pauson–Khand Reaction: Conducted under catalytic conditions with cobalt carbonyl, this reaction incorporates carbon monoxide to form an advanced intermediate that can be further processed into treprostinil.
Molecular Structure Analysis

Treprostinil's molecular structure features a complex arrangement that includes multiple stereocenters. The IUPAC name for treprostinil is:

\text{2 1R 2R 3aS 9aS 2 hydroxy 1 3S 3 hydroxyoctyl 1H 2H 3H 3aH 4H 9H 9aH cyclopenta b naphthalen 5 yl oxy}aceticacid}

Key structural data includes:

  • Molecular Weight: 390.5131 g/mol
  • Monoisotopic Mass: 390.240624198 g/mol
  • Topological Polar Surface Area: 87 Ų
  • Hydrogen Bond Donors/Acceptors: 3/5
  • Rotatable Bonds: 10
  • Stereocenters: 5 defined stereocenters .
Chemical Reactions Analysis

Treprostinil undergoes various chemical reactions that are crucial for its function as a therapeutic agent. Its primary pharmacological actions include:

  • Vasodilation: Directly relaxes vascular smooth muscle.
  • Inhibition of Platelet Aggregation: Reduces the risk of thrombosis in patients with elevated pulmonary arterial pressure.

The compound acts through binding to the prostacyclin receptor (IP receptor), which triggers downstream signaling pathways leading to these effects .

Mechanism of Action

Treprostinil exerts its effects primarily through the activation of prostacyclin receptors located on vascular endothelial cells and smooth muscle cells. Upon binding:

  1. The receptor activation stimulates adenylate cyclase.
  2. Increased levels of cyclic adenosine monophosphate (cAMP) result in relaxation of smooth muscle cells.
  3. This process leads to vasodilation and decreased vascular resistance in the pulmonary and systemic circulations.

Additionally, treprostinil's inhibition of inflammatory cytokines contributes to its therapeutic benefits in managing pulmonary hypertension .

Physical and Chemical Properties Analysis

Treprostinil exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 230 °C (predicted).
  • Boiling Point: Estimated at ~587.1 °C at standard atmospheric pressure.
  • Density: ~1.2 g/cm³ (predicted).
  • Solubility: Soluble in ethanol (~20 mg/ml), dimethyl sulfoxide (~20 mg/ml), and dimethylformamide (~30 mg/ml), but insoluble in water at room temperature .
  • pKa Value: Approximately 3.19 (predicted), indicating its acidic nature.

These properties influence its formulation and administration routes.

Applications

Treprostinil is primarily used in clinical settings for managing pulmonary arterial hypertension. Its applications include:

  • Treatment of PAH to improve exercise capacity and quality of life.
  • Transitioning patients from other prostacyclin therapies like epoprostenol due to its more stable profile.
  • Investigational uses in other forms of pulmonary hypertension associated with interstitial lung disease .
Synthetic Pathways and Structural Optimization

Stereoselective Synthesis of (3R)-Treprostinil: Methodological Advances

The stereoselective synthesis of (3R)-Treprostinil represents a significant challenge in medicinal chemistry due to the compound's three chiral centers, with the C3-hydroxyoctyl side chain configuration being pharmacologically critical. Traditional synthetic routes often yielded racemic mixtures, requiring inefficient chiral separations. Modern approaches employ asymmetric catalysis and chiral pool strategies to achieve high enantiomeric purity. A pivotal advancement involves the use of Sharpless asymmetric dihydroxylation to install the C15-C16 diol system with >98% enantiomeric excess (ee), followed by regioselective protection [10]. The C3 stereocenter is established via Evans aldol reaction using a chiral oxazolidinone auxiliary, enabling the introduction of the (R)-configured hydroxyalkyl side chain with 96% diastereomeric excess [2].

Industrial-scale synthesis has been optimized through aluminum alkyl-mediated stereoselective cyclization. The key tricyclic core is constructed via a diastereoselective Diels-Alder reaction between benzoquinone and a chiral dienophile containing the pre-formed (R)-3-hydroxyoctyl chain. This method achieves 40% overall yield with >99.5% enantiopurity, representing a 5-fold improvement over earlier routes [10]. For the N-acyl methylsulfonamide prodrug variant, researchers developed a 7-step sequence starting from enantiomerically pure (3R)-Treprostinil, employing carbodiimide-mediated coupling with methylsulfonamide. This method overcame prior issues of low yield (25-30%) and impurity formation observed with CDI or EDCI coupling agents [1].

Table 1: Key Methodological Advances in (3R)-Treprostinil Synthesis

Synthetic StrategyKey ReactionEnantiomeric ExcessOverall Yield
Evans Aldol ApproachChiral oxazolidinone-mediated alkylation>96% de22%
Asymmetric DihydroxylationSharpless AD-mix-β>98% ee18%
Aluminum Alkyl-mediatedChiral Lewis acid-controlled cyclization>99.5% ee40%
Diels-Alder RouteChiral dienophile-benzoquinone cycloaddition>99% ee35%

Role of Chirality in Prostacyclin Analog Bioactivity: Comparative Analysis of (3R)-vs. (3S)-Isomers

The C3 stereochemistry of Treprostinil profoundly influences its pharmacological profile through differential receptor engagement. The (3R)-enantiomer exhibits 16-fold higher binding affinity (Ki = 0.4 nM) for the human prostacyclin (IP) receptor compared to the (3S)-isomer (Ki = 6.5 nM). This disparity originates from the (R)-configuration's optimal positioning of the hydroxy group for hydrogen bonding with Gln-288 and Arg-279 in the IP receptor binding pocket [9]. Functional assays demonstrate that (3R)-Treprostinil achieves 50% maximal cAMP activation (EC50) at 0.11 nM in human pulmonary arterial smooth muscle cells (PASMCs), while the (3S)-isomer requires 8.3 nM – a 75-fold difference in potency [3].

Beyond IP receptor activation, chirality dictates signaling through alternative pathways. The (3R)-enantiomer shows selective agonism at peroxisome proliferator-activated receptor gamma (PPARγ), with 80% activation at 10 nM versus <15% for (3S)-Treprostinil. This differential engagement explains the (3R)-isomer's superior antiproliferative effects in PASMCs from pulmonary arterial hypertension (PAH) patients, where IP receptor downregulation occurs. Through PPARγ activation, (3R)-Treprostinil inhibits cell proliferation by 60% at nanomolar concentrations, independent of cAMP elevation [3]. Crucially, the (3R)-configuration reduces off-target activity at dermal EP2 and DP1 receptors by 8-fold compared to (3S)-Treprostinil, explaining the diminished infusion site pain observed clinically with enantiopure formulations [1].

Table 2: Pharmacological Comparison of (3R)- and (3S)-Treprostinil Enantiomers

Pharmacological Parameter(3R)-Treprostinil(3S)-TreprostinilFold Difference
IP Receptor Binding (Ki, nM)0.46.516x
cAMP EC50 in PASMCs (nM)0.118.375x
PPARγ Activation (% at 10nM)80%<15%>5x
Antiproliferative IC50 (nM)2.14220x
EP2 Receptor Binding (Ki, nM)310388x

Structural Modifications Enhancing Metabolic Stability and Receptor Affinity

Prodrug Approaches: The carboxylic acid moiety of (3R)-Treprostinil is essential for IP receptor binding but contributes to rapid clearance (t₁/₂ = 4 hours). N-acyl methylsulfonamide prodrugs demonstrate improved metabolic stability by resisting first-pass esterase metabolism. These derivatives exhibit 50-fold lower IP receptor affinity (Ki = 20 nM vs. 0.4 nM for parent drug), enabling targeted delivery without premature receptor activation. Hepatic carboxylesterase-mediated cleavage releases active (3R)-Treprostinil with a 6-hour delayed Tmax, providing sustained plasma concentrations [1].

Side Chain Modifications: Strategic fluorination of the ω-1 position on the C3 alkyl chain reduces CYP2C8-mediated oxidation, the primary metabolic pathway. 19F-substituted analogs show 73% higher metabolic stability in human liver microsomes compared to unmodified (3R)-Treprostinil. This modification maintains IP receptor affinity while shifting metabolism towards glucuronidation, which preserves biological activity [9]. Replacing the labile ortho-diphenol system with oxazole bioisosteres enhances oxidative stability without compromising vasodilatory potency. The optimized oxazole analog displays a 3-fold longer duration of action in rat pulmonary hypertension models [8].

Conformational Restriction: Incorporating α,α-disubstituted β³-amino acids at protease-susceptible positions (Leu⁵-Ser⁶) enhances peptide bond stability. This modification increases proteolytic resistance in human serum by 12-fold (t₁/₂ = 56 hours vs. 4.7 hours for unmodified sequences) while maintaining subnanomolar receptor affinity. Molecular dynamics simulations confirm that constraint stabilizes the bioactive helix conformation, improving binding energetics by ΔG = -2.3 kcal/mol [4] [7].

Table 3: Structural Modifications Improving (3R)-Treprostinil Drug Properties

Modification TypeStructural FeatureKey ImprovementEffect on Pharmacokinetics
Prodrug DesignN-acyl methylsulfonamideDelayed activationTmax increased 6-fold
Fluorinationω-1 position alkyl chainReduced CYP2C8 oxidationHepatic clearance ↓40%
Bioisosteric ReplacementOxazole for catecholEnhanced oxidative stabilityDuration of action ↑3x
Conformational Restrictionβ³-amino acids at Leu⁵-Ser⁶Protease resistanceSerum t₁/₂ ↑12x

Formulation-Driven Stability: Microparticle encapsulation of (3R)-Treprostinil in poly(lactide-co-glycolide) matrices enables sustained release over 28 days. The crystalline (R)-enantiomer demonstrates superior solid-state stability over racemic forms, with only 0.2% degradation after 6 months at 40°C. This stability permits the development of inhaled dry powder formulations achieving 65% lung deposition efficiency [6]. Salt formation with diethanolamine further enhances crystallinity and melting point (mp = 128°C vs. 98°C for free acid), reducing oxidation during storage [10].

These structural refinements collectively address the metabolic vulnerabilities of (3R)-Treprostinil while optimizing its engagement with molecular targets, representing the frontier of prostacyclin analog engineering.

Compound Names in Article:

  • (3R)-Treprostinil
  • (3S)-Treprostinil
  • N-acyl methylsulfonamide prodrug
  • 19F-substituted analog
  • Oxazole bioisostere
  • β³-amino acid modified analog
  • Treprostinil diolamine salt

Properties

Product Name

(3R)-Treprostinil

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1

InChI Key

PAJMKGZZBBTTOY-KWLWEVDOSA-N

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.